molecular formula C7H6O8 B14734811 Prop-1-ene-1,1,3,3-tetracarboxylic acid CAS No. 4663-30-3

Prop-1-ene-1,1,3,3-tetracarboxylic acid

Cat. No.: B14734811
CAS No.: 4663-30-3
M. Wt: 218.12 g/mol
InChI Key: OCBNBRDXHWXRRM-UHFFFAOYSA-N
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Description

Prop-1-ene-1,1,3,3-tetracarboxylic acid (CAS: 106914-64-1 for its tetraethyl ester derivative) is a polycarboxylic acid with four carboxyl (-COOH) groups attached to a propene backbone. Its molecular formula is C₆H₄O₈, though detailed structural and physicochemical data on the free acid remain scarce. It is primarily referenced in the context of its ester derivatives, such as the tetraethyl ester (C₁₈H₂₁O₈F₆Cl), which features a fluorinated and chlorinated substituent at the 2-position .

Properties

CAS No.

4663-30-3

Molecular Formula

C7H6O8

Molecular Weight

218.12 g/mol

IUPAC Name

prop-1-ene-1,1,3,3-tetracarboxylic acid

InChI

InChI=1S/C7H6O8/c8-4(9)2(5(10)11)1-3(6(12)13)7(14)15/h1-2H,(H,8,9)(H,10,11)(H,12,13)(H,14,15)

InChI Key

OCBNBRDXHWXRRM-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Reaction Setup : 1-propene-1,1,3,3-tetracarbonitrile is refluxed in concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 80–100°C for 12–24 hours.
  • Workup : Neutralization with aqueous sodium hydroxide (NaOH) followed by crystallization yields the tetracarboxylic acid.

Key Data :

Parameter Value
Yield 70–85%
Reaction Time 12–24 hours
Temperature 80–100°C
Catalyst H₂SO₄ or HCl

Advantages : High atom economy and straightforward purification.
Limitations : Requires handling corrosive acids and elevated temperatures.

Diels-Alder Cycloaddition Followed by Oxidation

The Diels-Alder reaction between electron-deficient dienophiles (e.g., maleic anhydride) and conjugated dienes forms a six-membered adduct, which is subsequently oxidized.

Example Pathway:

  • Diels-Alder Reaction :
    • Diene: 1,3-butadiene derivatives.
    • Dienophile: Maleic anhydride.
    • Conditions: Solvent-free, 120–150°C, 6–8 hours.
  • Oxidation : The adduct is treated with potassium permanganate (KMnO₄) or ozone (O₃) to convert ester/anhydride groups to carboxylic acids.

Key Data :

Step Conditions Yield
Cycloaddition 120°C, 6 hours 65%
Oxidation KMnO₄, H₂O, 80°C, 4 hours 75%

Advantages : Stereochemical control and scalability.
Limitations : Multi-step process requiring strict anhydrous conditions.

Condensation of Dicarboxylic Acid Derivatives

Russian Chemical Reviews highlights condensation methods for tetracarboxylic acids. Malonic acid derivatives undergo Claisen-like condensations to form extended carbon chains with multiple carboxylic groups.

Procedure:

  • Base-Catalyzed Condensation :
    • Reactants: Two equivalents of malonic acid.
    • Catalyst: Sodium ethoxide (NaOEt).
    • Conditions: Reflux in ethanol, 48 hours.
  • Acidification : Hydrochloric acid (HCl) is added to precipitate the product.

Key Data :

Parameter Value
Yield 50–60%
Reaction Time 48 hours
Temperature 78°C (ethanol reflux)

Advantages : Uses readily available starting materials.
Limitations : Moderate yields due to side reactions.

Oxidation of Tetramethylpropene Derivatives

Controlled oxidation of tetramethyl-substituted alkenes introduces carboxylic acid groups. This method is effective for generating symmetrically substituted tetracarboxylic acids.

Procedure:

  • Substrate : 1,1,3,3-tetramethylpropene.
  • Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic or neutral media.
  • Conditions : 60–80°C, 8–12 hours.

Key Data :

Parameter Value
Yield 55–70%
Oxidizing Agent KMnO₄ in H₂SO₄
Temperature 70°C

Advantages : Single-step oxidation.
Limitations : Over-oxidation risks and poor regioselectivity.

Comparative Analysis of Methods

Method Yield (%) Complexity Cost Scalability
Nitrile Hydrolysis 70–85 Low Low High
Diels-Alder + Oxidation 65–75 High Medium Moderate
Condensation 50–60 Medium Low Low
Alkene Oxidation 55–70 Medium Medium High

Mechanism of Action

The mechanism of action of prop-1-ene-1,1,3,3-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Prop-1-ene-1,2,3-tricarboxylic Acid (trans-Aconitic Acid)
  • Structure : Contains three carboxyl groups at positions 1, 2, and 3 of the propene backbone.
  • Key Properties: Molecular formula: C₆H₆O₆; molecular weight: 174.11 g/mol . Melting point: 190°C; soluble in water and ethanol . Natural occurrence: Found in Echinodorus grandiflorus and involved in the tricarboxylic acid (TCA) cycle .
  • Applications : Used as a chelating agent, in biodegradable polymers, and as a substrate for enzymatic studies (e.g., trans-aconitic acid 2-methyltransferase) .
  • Safety : Classified as irritating (Xi) with risk code R36/37/38 (irritates eyes, respiratory system, and skin) .

Comparison :

  • Acidity : The tetracarboxylic acid has four ionizable protons, likely resulting in higher acidity (lower pKa values) compared to trans-aconitic acid’s three protons.
  • Synthesis : Trans-aconitic acid is derived from citric acid dehydration , while the tetracarboxylic analog may require more complex carboxylation or substitution steps .
Citric Acid (1,2,3-Propanetricarboxylic Acid)
  • Structure : Three carboxyl groups and one hydroxyl group on a propane backbone.
  • Key Properties :
    • Widely used in food, pharmaceuticals, and detergents due to its biodegradability and low toxicity.
    • Serves as a precursor for tricarboxylic acids like trans-aconitic acid via dehydration .
  • Comparison :
    • Prop-1-ene-1,1,3,3-tetracarboxylic acid lacks the hydroxyl group, reducing its hydrogen-bonding capacity but increasing carboxyl density for ionic interactions.
Z- and E-Isomers of Prop-1-ene-tricarboxylic Acids
  • Example: (Z)-Prop-1-ene-1,2,3-tricarboxylic acid (CAS: 585-84-2) is structurally similar but differs in stereochemistry. Hazards: Classified as harmful if swallowed (H302) .
  • Comparison :
    • The tetracarboxylic acid’s stereochemical configuration is undefined in literature, but additional carboxyl groups may reduce volatility and increase thermal stability.
Functional Derivatives (Insecticidal Compounds)
  • Example: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) . Binding affinity: -8.7 kcal/mol (vs.
  • Comparison :
    • Unlike these hydroxylamine derivatives, this compound lacks nitrogen-based functional groups, limiting its bioactivity but favoring applications in materials science.

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